molecular formula C13H21N3 B1374531 Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine CAS No. 1354961-36-6

Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine

Cat. No. B1374531
CAS RN: 1354961-36-6
M. Wt: 219.33 g/mol
InChI Key: NPTBGAZVZJVVDZ-UHFFFAOYSA-N
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Description

Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine is a chemical compound with the molecular formula C14H23N3 . It is a derivative of piperidine, a heterocyclic amine . Piperidine derivatives are known for their wide range of pharmacological activities .


Synthesis Analysis

While specific synthesis methods for Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine were not found, there are general methods for synthesizing similar compounds. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine involves a piperidine ring, which is a common structure in many pharmaceutical compounds . The piperidine ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine were not found, similar compounds have been synthesized and evaluated for their anti-tubercular activity .


Physical And Chemical Properties Analysis

The molecular formula of Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine is C14H23N3, and its formula weight is 233.35252 .

Scientific Research Applications

Synthesis of Complex Compounds

Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine is used in the synthesis of complex organic compounds. For instance, it is involved in the synthesis of derivatives like pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate and thieno[2,3-c]isoquinoline-2-carboxylate, leading to various cyclization products with potential pharmacological applications (Paronikyan et al., 2016).

Development of Antibiotics

In the field of pharmaceuticals, derivatives of this compound have been utilized in developing key intermediates for antibiotics. A notable example is its role in the preparation of premafloxacin, an antibiotic targeted at pathogens of veterinary importance (Fleck et al., 2003).

Catalysis in Organic Reactions

Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine derivatives also find applications in catalysis. They are used in phosphine-catalyzed [4 + 2] annulations, which are significant in the synthesis of highly functionalized tetrahydropyridines. Such reactions are vital for creating compounds with specific regioselectivity and diastereoselectivities, which are crucial in the synthesis of complex organic molecules (Zhu et al., 2003).

Coordination Chemistry and Structural Diversity

This compound plays a role in coordination chemistry, leading to structural diversity in metal complexes. It has been used to synthesize group 12 metal complexes, demonstrating its versatility in creating diverse molecular structures with different metals like Zn, Cd, and Hg. These complexes are studied for their potential applications in various fields, including luminescence properties (Purkait et al., 2017).

properties

IUPAC Name

N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-2-14-11-12-6-9-16(10-7-12)13-5-3-4-8-15-13/h3-5,8,12,14H,2,6-7,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTBGAZVZJVVDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCN(CC1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine

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